Epoxyoleic acid

概述

描述

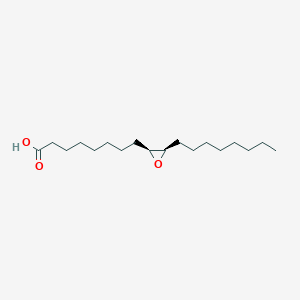

Epoxyoleic acid is an epoxidized fatty acid derived from oleic acid, a monounsaturated omega-9 fatty acid commonly found in various vegetable oils. The epoxidation process introduces an oxirane ring into the oleic acid molecule, resulting in this compound. This compound is known for its high reactivity due to the strained three-membered oxirane ring, making it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Epoxyoleic acid is typically synthesized through the epoxidation of oleic acid. The most common method involves the use of peracids, such as performic acid or peracetic acid, which react with the double bond in oleic acid to form the oxirane ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 60°C, and can be catalyzed by various acids, including sulfuric acid and formic acid .

Industrial Production Methods: In industrial settings, the epoxidation process is often optimized for higher yields and selectivity. Auto-catalytic epoxidation using formic acid, where formic acid acts as both a reactant and a catalyst, is one such method. This approach has been shown to achieve a maximum selectivity of 58% for the conversion of oleic acid to this compound . The process parameters, such as hydrogen peroxide concentration and stirring speed, are carefully controlled to maximize the efficiency of the reaction.

化学反应分析

Chemo-Enzymatic Epoxidation

Immobilized lipase catalyzes oleic acid epoxidation through a surface-mediated mechanism involving:

-

Adsorption of oleic acid (A) and H₂O₂ (H) onto the enzyme.

-

Formation of a percarboxylic acid intermediate (B) via a ternary complex.

-

Subsequent epoxide formation (R) with water (W) as a byproduct .

Key Steps :

Catalytic Epoxidation with Ion Exchange Resins

Amberlite IR-120 resin optimizes epoxidation under:

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 0.9 g |

| HCOOH:OA molar ratio | 1:1 |

| H₂O₂:OA molar ratio | 1:1.1 |

These conditions achieve 85% oxirane conversion with rate constants:

The reaction follows a two-step kinetic model:

Ring-Opening Reactions

The epoxide group in epoxyoleic acid undergoes nucleophilic attacks under acidic or basic conditions.

Acid-Catalyzed Ring Opening

In HCl, the reaction proceeds via an Sₙ1-like mechanism at the more substituted carbon:

Example: 2-methyl-1,2-epoxypropane forms 2-chloro-2-methyl-1-propanol .

Base-Catalyzed Ring Opening

Hydroxide ions induce Sₙ2 attacks at the less hindered carbon:

For 1,2-epoxypropane, this yields 1-ethoxy-2-propanol .

Oxidative Degradation

Ozonolysis of oleic acid derivatives produces low-volatility peroxides (e.g., secondary ozonides), enhancing cloud condensation nucleus (CCN) activity .

Thermal Degradation

This compound degradation in HCl follows a three-stage diffusion mechanism:

-

Initial endothermic dissolution.

-

Exothermic reaction with maximum heat release (15.7 W·kg⁻¹).

Kinetic Modeling and Reactor Design

Semibatch reactors improve yield by maintaining optimal peracid concentrations. Rate equations for oleic acid (OA) epoxidation:

where POA = peroleic acid. Nonlinear regression fits experimental data with <5% deviation .

科学研究应用

Biolubricants and Eco-friendly Materials

Epoxyoleic acid is increasingly being explored as a sustainable alternative in the formulation of biolubricants. The epoxidation process transforms oleic acid into epoxy compounds that exhibit enhanced thermal stability and lubricating properties.

-

Case Study: Enzymatic Epoxidation

A study demonstrated that using immobilized lipase as a catalyst for the epoxidation of oleic acid resulted in high conversion rates with minimal byproducts. This method not only improves the yield but also adheres to green chemistry principles by reducing hazardous waste . -

Applications:

- Biolubricants: These are derived from renewable resources and are biodegradable, making them environmentally friendly alternatives to petroleum-based lubricants.

- Plasticizers: this compound can be used to produce eco-friendly plasticizers that enhance the flexibility and durability of materials.

Drug Discovery and Therapeutics

This compound has shown promise in the field of drug discovery, particularly through computational modeling approaches.

-

In Silico Drug Design:

Research indicates that this compound derivatives can be modeled to predict their biological activity and potential therapeutic effects. This includes the identification of new drug candidates through computer-aided drug design (CADD) techniques . -

Case Study: DNA Adducts

The compound cis-12,13-epoxy-oleic acid has been implicated in cellular mechanisms affecting health. Its removal from certain receptors has been linked to recovery from neurological symptoms in patients, indicating its potential role in therapeutic interventions .

Polymer Production

This compound serves as a precursor for synthesizing various polymers, including epoxy resins and nanocomposites.

-

Polymerization Studies:

Research has shown that this compound can undergo polymerization reactions leading to the formation of crosslinked networks. This is achieved through reactions with curing agents such as anhydrides or amines . -

Applications:

- Epoxy Resins: These materials are used extensively in coatings, adhesives, and composite materials due to their excellent mechanical properties.

- Nanocomposites: The incorporation of this compound into polymer matrices can enhance their mechanical strength and thermal stability while utilizing renewable resources .

Sustainable Production Methods

Recent advancements focus on optimizing the epoxidation process of oleic acid to enhance sustainability.

作用机制

Epoxyoleic acid can be compared to other epoxidized fatty acids, such as diepoxylinoleic acid and epoxidized soybean oil. These compounds share similar reactivity due to the presence of oxirane rings but differ in their specific structures and properties .

相似化合物的比较

Diepoxylinoleic Acid: Contains two oxirane rings and is derived from linoleic acid.

Epoxidized Soybean Oil: A mixture of epoxidized fatty acids derived from soybean oil.

Leukotoxins: Epoxidized derivatives of linoleic acid found in biological systems.

Uniqueness of Epoxyoleic Acid: this compound is unique due to its single oxirane ring and its derivation from oleic acid, which is abundant in nature. This makes it a valuable and accessible compound for various applications in research and industry .

生物活性

Epoxyoleic acid (12,13-epoxy-9-octadecenoic acid) is a bioactive compound derived from oleic acid through epoxidation. This compound exhibits a range of biological activities that have garnered attention in various fields, including cardiovascular health, inflammation modulation, and metabolic processes. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound is synthesized via the epoxidation of oleic acid, typically using peracids or catalytic methods involving ion exchange resins. The epoxidation process converts the double bond in oleic acid into an epoxide group, enhancing its reactivity and potential biological activity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol |

| Epoxide Group Position | 12,13 |

Cardiovascular Effects

Research indicates that this compound plays a significant role in cardiovascular health. It is known to function as an endothelium-derived hyperpolarizing factor (EDHF), which contributes to vasodilation. This effect is mediated through the activation of potassium channels in vascular smooth muscle cells, leading to decreased vascular resistance and improved blood flow.

- Study Findings : A lipidomics study demonstrated that maximal exercise increased levels of epoxy fatty acids in red blood cells (RBCs), suggesting their involvement in cardiovascular responses to physical activity .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

- Case Study : In a murine model of obesity induced by a high-fat diet, this compound levels remained stable, indicating its potential protective role against obesity-related inflammation .

Metabolic Effects

The compound also influences metabolic pathways, particularly in lipid metabolism. It has been associated with improved insulin sensitivity and lipid profiles in animal studies.

- Research Insight : An investigation into the effects of epoxy fatty acids on glucose metabolism revealed that they may enhance insulin signaling pathways, thereby improving glucose uptake in muscle tissues .

The biological effects of this compound are mediated through several mechanisms:

- Vasodilation : Activation of potassium channels and modulation of calcium signaling.

- Anti-inflammatory Action : Inhibition of NF-κB and reduction in cytokine production.

- Metabolic Regulation : Enhancement of insulin sensitivity and lipid oxidation.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Cardiovascular Health | EDHF-mediated vasodilation | |

| Anti-inflammatory | NF-κB inhibition | |

| Metabolic Regulation | Improved insulin sensitivity |

Table 2: Experimental Findings on this compound

| Study Type | Findings | Implications |

|---|---|---|

| Lipidomics Study | Increased epoxy fatty acids post-exercise | Cardiovascular benefits |

| Obesity Model | Stable levels despite high-fat diet | Potential anti-obesity |

| Insulin Sensitivity Study | Enhanced glucose uptake | Metabolic health |

属性

IUPAC Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179300 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24560-98-3 | |

| Record name | Epoxyoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Epoxystearic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of epoxyoleic acid?

A1: this compound has the molecular formula C18H32O3 and a molecular weight of 296.44 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is an unsaturated fatty acid with an 18-carbon chain containing a cis double bond at the 9th carbon and an epoxide ring between the 12th and 13th carbons. []

Q3: What spectroscopic data is available for this compound?

A3: Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the conformation of this compound and its derivatives, particularly focusing on the chemical shifts of protons associated with the epoxide ring and adjacent carbons. []

Q4: What are the natural sources of this compound?

A4: this compound is found in the seed oils of various plants, particularly those belonging to the families Euphorbiaceae, Malvaceae, and Compositae. Significant sources include Vernonia anthelmintica (purple fleabane), Euphorbia lagascae, and Cephalocroton cordofanus. [, , , , , ]

Q5: How is this compound biosynthesized?

A5: this compound is biosynthesized from linoleic acid through a two-step process. First, linoleic acid is converted to 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid by the enzyme lipoxygenase. Subsequently, hydroperoxide isomerase catalyzes the formation of this compound from the hydroperoxide intermediate. [, ] There is also evidence suggesting that (+)-threo-12,13-dihydroxyoleic acid might be a precursor to this compound. []

Q6: What are the potential industrial applications of this compound?

A6: this compound exhibits potential as a bio-based plasticizer for polyvinyl chloride (PVC) due to its ability to enhance flexibility and stability. [, , ] It can also be utilized in the production of coatings, dyes, and as a stabilizer in various formulations. [, ]

Q7: Can this compound be used as a biolubricant?

A7: Research suggests that α-hydroxy ester derivatives of 9,10-epoxyoleic acid show promise as biolubricant base oils due to their advantageous properties. []

Q8: How does the presence of this compound in soybean oil affect its properties?

A8: Epoxidized soybean oil, containing this compound, is commonly used as a plasticizer and stabilizer in PVC. The epoxide group contributes to enhanced compatibility with the polymer matrix and improves its thermal stability. [, ]

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] This technique allows for separation and detection of different fatty acids, including this compound, based on their retention times and mass-to-charge ratios. [, ]

Q10: How can the this compound content in plant oils be determined?

A10: Reversed-phase partition chromatography (RPPC) has been used for the analysis of this compound in seed oils. This method utilizes a stationary phase of silicone-impregnated Celite and aqueous acetone as the mobile phase to separate and quantify fatty acids based on their polarity and affinity for the stationary phase. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。